molecular formula C5H5BrClN5O B6199137 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride CAS No. 2680534-19-2

2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride

Cat. No.: B6199137
CAS No.: 2680534-19-2
M. Wt: 266.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride, abbreviated as ABDPH, is a synthetic compound that has been used in scientific research for a variety of purposes. It has a wide range of applications, including as a tool for studying the structure and function of proteins, as a reagent for biochemical and physiological assays, and as a building block for drug discovery. ABDPH is a useful compound for researchers due to its high solubility in water and its low toxicity.

Scientific Research Applications

ABDPH has been used in scientific research for a variety of purposes. It has been used as a tool for studying the structure and function of proteins, as a reagent for biochemical and physiological assays, and as a building block for drug discovery. ABDPH has also been used in the synthesis of a range of compounds, including antibiotics, antifungals, and anticancer agents. Furthermore, ABDPH has been used to study the mechanisms of enzyme inhibition and to investigate the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of ABDPH is not well understood. However, it is believed that ABDPH binds to enzymes in the body, disrupting their normal functioning. This disruption can lead to a variety of biochemical and physiological effects, depending on the target enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABDPH are not well understood. However, it is believed that ABDPH can inhibit enzymes, leading to a decrease in their activity. This can lead to a variety of effects, such as a decrease in the production of hormones, a decrease in the production of proteins, and a decrease in the activity of neurotransmitters. In addition, ABDPH may also affect the activity of other proteins and enzymes, leading to a variety of physiological effects.

Advantages and Limitations for Lab Experiments

ABDPH is a useful compound for laboratory experiments due to its high solubility in water and its low toxicity. This makes it an ideal reagent for biochemical and physiological assays. However, ABDPH also has some limitations. For example, it is not very stable and can degrade over time. In addition, it is difficult to purify and can be contaminated with impurities.

Future Directions

The potential future directions for ABDPH are numerous. One potential direction is to use ABDPH as a tool for studying the structure and function of proteins. This could lead to a better understanding of the mechanisms of enzyme inhibition and the effects of drugs on the body. In addition, ABDPH could be used to synthesize a range of compounds, including antibiotics, antifungals, and anticancer agents. Furthermore, ABDPH could be used to study the effects of environmental toxins on the body, as well as to investigate the mechanisms of disease. Finally, ABDPH could be used to develop new drugs and therapeutic interventions.

Synthesis Methods

ABDPH can be synthesized in a two-step process. The first step involves the reaction of 6-bromo-9-hydroxy-1H-purin-2-one with hydrochloric acid to form 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride. The second step involves the reaction of this compound with sodium hydroxide to form 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one. This two-step process is efficient and cost-effective, and can be completed in a laboratory setting.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride involves the bromination of 2-amino-6,9-dihydro-1H-purin-6-one followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-6,9-dihydro-1H-purin-6-one", "Bromine", "Hydrochloric acid" ], "Reaction": [ "Dissolve 2-amino-6,9-dihydro-1H-purin-6-one in acetic acid", "Add bromine dropwise to the solution while stirring at room temperature", "Continue stirring for 2 hours at room temperature", "Filter the resulting solid and wash with water", "Dissolve the solid in hydrochloric acid", "Filter the resulting solution and dry the solid to obtain 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride" ] }

2680534-19-2

Molecular Formula

C5H5BrClN5O

Molecular Weight

266.5

Purity

0

Origin of Product

United States

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